![molecular formula C22H26F3NO3 B5502911 cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)

cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

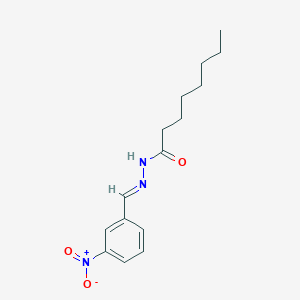

The synthesis of related compounds often involves cycloaddition reactions, as seen in the preparation of Methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate. This compound was synthesized through the treatment of hydrazone with dicyclohexylcarbodiimide, followed by reactions with norbornene and norbornadiene to afford Diels-Alder adducts, which decomposed to yield γ-oxoketenes and small amounts of β-lactones (Christl et al., 1990).

Molecular Structure Analysis

The crystal structure of compounds with similar frameworks, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, has been elucidated using X-ray diffraction, revealing a triclinic space group and highlighting the importance of intramolecular hydrogen bonds in stabilizing the crystal structure (Sambyal et al., 2011).

Chemical Reactions and Properties

Cycloaddition reactions are pivotal in the synthesis of pyridine derivatives, as demonstrated by the reaction of 2,3,4,5-tetrahydropyridine N-oxide with isobutyl vinyl ether and allyl alcohol, leading to hexahydroisoxazolo[2,3-a] pyridines, which were converted into methyl 2-formylmethylpiperidine-1-carboxylate (Carruthers & Moses, 1988). This highlights the versatility of cycloaddition in accessing a wide array of pyridine-based structures.

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the behavior of chemical compounds under various conditions. However, specific data on the physical properties of "cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate" were not directly found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for potential applications in synthesis and material science. The literature provides insights into similar compounds' reactivity, such as the dipolar cycloaddition reactions used to access pyridine and triazolopyridine derivatives, highlighting the synthetic utility of such reactions (Chrovian et al., 2018).

Scientific Research Applications

Luminescent Materials

Cyclometalated platinum complexes exhibit high luminescent efficiencies, making them promising candidates for applications in light-emitting devices. For instance, a study highlighted complexes with quantum efficiencies close to 100%, demonstrating their potential in achieving high electron-to-photon conversion efficiencies in device settings. These materials are especially relevant for organic light-emitting diodes (OLEDs) and other photonic applications due to their efficient blue to green light emission (Turner et al., 2013).

Catalysis

The selective ortho C-H activation of haloarenes by specific metal complexes underlines the importance of these reactions in catalysis. Such processes facilitate the creation of novel compounds with potential applications in pharmaceuticals and materials science. The selectivity and efficiency of these reactions are crucial for developing more sustainable and cost-effective chemical syntheses (Ben-Ari et al., 2003).

Organic Synthesis

In organic synthesis, the development of new methodologies for constructing complex molecules is of paramount importance. For instance, the dehydrogenative silylation of ketones catalyzed by platinum(II) complexes opens up new pathways for creating silyl enol ethers, compounds valuable in further synthetic transformations. This example illustrates the ongoing efforts to find more efficient and selective catalytic systems for organic synthesis applications (Ozawa et al., 2001).

Future Directions

properties

IUPAC Name |

cyclooctyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3NO3/c1-14-20(21(28)29-15-9-5-3-2-4-6-10-15)17(13-19(27)26-14)16-11-7-8-12-18(16)22(23,24)25/h7-8,11-12,15,17H,2-6,9-10,13H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIHDXPRKBFQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OC3CCCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)